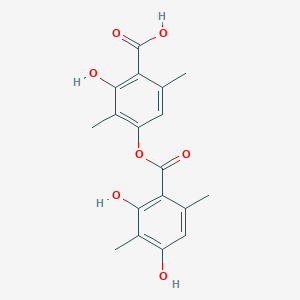

4-O-Demethylbarbatic acid

描述

Overview of Depside Natural Products in Biological Systems

Depsides represent a significant class of polyketide natural products composed of two or more hydroxybenzoic acid units linked by ester bonds. nih.govencyclopedia.pub These compounds are predominantly found in lichens, but have also been isolated from fungi and some higher plants. nih.govencyclopedia.pub The basic structure of a depside involves a condensation reaction where the carboxylic acid group of one hydroxybenzoic acid molecule esterifies a phenolic hydroxyl group on a second molecule. encyclopedia.pub The aromatic ring containing the ester-carbonyl group is designated as ring A, while the other is ring B. encyclopedia.pub

Biosynthetically, depsides are derived from the acetate-malonate pathway, catalyzed by polyketide synthases (PKS). encyclopedia.pub Orsellinic acid and its derivatives are common building blocks for these molecules. encyclopedia.pubmdpi.com The structural diversity of depsides arises from variations in the length of attached alkyl chains, the degree of oxidation, and the pattern of methylation on hydroxyl and carboxyl groups. encyclopedia.pub

Depsides are of considerable interest to scientists due to their wide array of valuable biological activities. nih.govresearchgate.net Research has demonstrated that these natural products can exhibit anticancer, antidiabetic, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. nih.govencyclopedia.pub Their capacity to inhibit various human enzymes also makes them promising candidates for medicinal chemistry research. nih.gov

Academic Significance of 4-O-Demethylbarbatic Acid in Chemical Biology Research

This compound is a depside of the β-orcinol series that has garnered academic interest primarily as a key intermediate and precursor in the biosynthesis of other well-known lichen compounds. asm.orgpublish.csiro.au Its role in biosynthetic pathways makes it a valuable small molecule for chemical biology studies, which use chemical tools to understand and manipulate biological systems. nih.gov

A primary area of its significance is in elucidating the genetic and molecular mechanisms of lichen substance production. For instance, research has shown that this compound is a direct precursor to atranorin (B1665829), one of the most common cortical substances in macrolichens. asm.orgnih.gov In studies involving the heterologous expression of a specific polyketide synthase gene (PKS) from the lichen Cladonia rangiferina, the resulting product was identified as this compound, confirming its role as a foundational molecule in the atranorin biosynthetic pathway. asm.orgnih.gov Similarly, it is recognized as a precursor to salazinic acid. wikiwand.com Studies on the cultured mycobiont of Ramalina siliquosa showed that under certain nutrient conditions, only this compound was produced, while the addition of sucrose (B13894) stimulated its conversion to salazinic acid. wikiwand.com

Beyond its role as a biosynthetic intermediate, this compound has been identified in studies screening for bioactive compounds. It was isolated from the lichen Usnea longissima as an inhibitor of Epstein-Barr virus (EBV) activation. jst.go.jp Furthermore, it has demonstrated notable herbicidal properties, exhibiting the highest activity among several related depsides in inhibiting photosynthetic electron transport and the growth of Lactuca sativa (lettuce) seedlings. ufms.br The compound has also been identified as one of the active antibacterial constituents in extracts from the lichen Cladonia borealis. scielo.brnih.gov More recent research has also pointed to its potential therapeutic impact on the progression of EGFR-driven lung adenocarcinoma, highlighting a new avenue for investigation. researchgate.net

The compound has been isolated from various natural sources, including the lichens Pseudocyphellaria norvegica and Ramalina siliquosa, as well as fungi like Aspergillus terreus and the marine-derived Aspergillus aculeatus. nih.govclockss.org Its well-defined structure and role in complex metabolic pathways make this compound a significant subject of study for understanding natural product biosynthesis and discovering new biological activities. mdpi.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | nih.gov |

| Molecular Formula | C₁₈H₁₈O₇ | nih.govnih.gov |

| Molecular Weight | 346.33 g/mol | nih.govnih.gov |

| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O | nih.gov |

| InChI | InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) | nih.govnih.gov |

| InChIKey | COUKTHZXLGYKPK-UHFFFAOYSA-N | nih.govnih.gov |

| CAS Number | 20372-89-8 | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

20372-89-8 |

|---|---|

分子式 |

C18H18O7 |

分子量 |

346.3 g/mol |

IUPAC 名称 |

4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) |

InChI 键 |

COUKTHZXLGYKPK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O |

产品来源 |

United States |

Occurrence and Distribution of 4 O Demethylbarbatic Acid

Natural Sources and Isolation

4-O-Demethylbarbatic acid is a naturally occurring depside, a type of polyphenolic compound, found in various symbiotic organisms, particularly lichenized fungi. Its isolation from natural sources typically involves solvent extraction of the lichen thallus or fungal culture, followed by chromatographic techniques to separate and purify the compound.

The general procedure for isolating this compound begins with the collection and drying of the source material. The dried and powdered material is then subjected to extraction, commonly using acetone (B3395972), to obtain a crude extract. nih.gov This extract, containing a mixture of secondary metabolites, is then concentrated. Further purification is achieved through methods such as column chromatography, with silica (B1680970) gel as the stationary phase and a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. mdpi.com The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound. nih.govbiotech-asia.org Visualization on TLC plates can be achieved using UV light or specific spray reagents. nih.gov

The genus Pseudocyphellaria is a known producer of a diverse array of lichen substances. Within this genus, this compound has been identified in Pseudocyphellaria norvegica. nih.gov The isolation of compounds from this genus generally follows the standard lichen metabolite extraction protocols. This involves an initial extraction with a solvent such as acetone, followed by separation techniques like column chromatography to isolate the individual depsides. scoop.it

| Species | Reference |

|---|---|

| Pseudocyphellaria norvegica | nih.gov |

The genus Ramalina, commonly known as strap lichens, is characterized by its fruticose (shrub-like) thallus and is a rich source of various secondary metabolites. wikipedia.org this compound has been reported in at least two species within this genus. nih.gov Research has identified its presence in Ramalina siliquosa. nih.gov The isolation of metabolites from Ramalina species typically involves extraction with solvents like acetone, methanol (B129727), or ethanol, followed by separation and purification using chromatographic methods. uludag.edu.trnih.gov

| Species | Reference |

|---|---|

| Ramalina siliquosa | nih.gov |

| Ramalina sp. (unspecified) | nih.gov |

The genus Aspergillus comprises a diverse group of fungi, some of which are known to produce a wide array of secondary metabolites. nih.govnih.gov this compound has been identified as a metabolite of Aspergillus terreus. nih.gov The isolation of this compound from fungal cultures involves fermentation of the fungus in a suitable medium, followed by extraction of the culture broth and/or mycelium. amazonaws.com Solvents such as ethyl acetate or methanol are commonly used for extraction, and the resulting crude extract is then purified using chromatographic techniques to yield the pure compound. amazonaws.com

| Species | Reference |

|---|---|

| Aspergillus terreus | nih.gov |

The genus Hypogymnia, commonly referred to as tube lichens, is known for producing a variety of secondary metabolites, particularly depsidones such as physodic acid, 3-hydroxyphysodic acid, and physodalic acid, as well as the depside atranorin (B1665829). nih.govmdpi.comnih.gov Extensive studies on the chemical composition of various Hypogymnia species, including Hypogymnia physodes, have been conducted. nih.govresearchgate.net Based on a review of the available scientific literature, this compound has not been reported as a secondary metabolite in this genus.

Usnea, a genus of fruticose lichens often called "old man's beard," is well-known for producing a variety of bioactive secondary metabolites, with usnic acid being one of the most characteristic compounds. wikipedia.org In addition to usnic acid, several other depsides and depsidones are found within this genus. Notably, this compound has been identified as a constituent in Usnea longissima. researchgate.netnih.gov The isolation of this compound from Usnea species follows the general methodology for lichen acids, which includes extraction of the lichen thallus with a solvent like acetone and subsequent purification of the extract by column chromatography. mdpi.com

| Species | Reference |

|---|---|

| Usnea longissima | researchgate.netnih.gov |

Non-Lichenized Fungal Species Producing this compound

The genus Arcopilus, which was segregated from Chaetomium, is known for producing a variety of secondary metabolites with diverse biological activities. researchgate.net Studies on species such as Arcopilus navicularis have led to the isolation of novel compounds like arcopilins, which are PKS-NRPS metabolites. nih.gov Other research on Arcopilus aureus has focused on its ability to produce resveratrol. mdpi.com However, a review of the documented secondary metabolites from Arcopilus does not indicate the production of this compound.

The genus Talaromyces is recognized as a prolific producer of a wide array of secondary metabolites, including esters, terpenes, steroids, alkaloids, polyketides, and anthraquinones. frontiersin.orgnih.gov Numerous studies have detailed the chemical diversity within this genus, leading to the discovery of many novel compounds. frontiersin.orgnih.govnih.gov Despite the extensive chemical investigation of Talaromyces species, there is no current scientific literature that reports the isolation or identification of this compound from any species within this genus. It is worth noting that the compound has been found in other non-lichenized fungi, such as Aspergillus terreus. nih.gov

Chemotype Variations and Geographical Distribution

The production of secondary metabolites like this compound in lichens is not uniform across all individuals of a species. This chemical variability gives rise to different chemotypes, which can have distinct geographical distributions and ecological preferences.

Chemical Diversity within Lichen Species

The presence of this compound is a key marker for specific chemotypes in several lichen species. As previously mentioned, in Cladia aggregata, a member of the Cladoniaceae family, five distinct chemotypes have been identified, all of which contain barbatic acid and, with one exception, this compound. nih.gov The primary chemotype consists of just these two acids. nih.gov The other chemotypes are characterized by the additional presence of compounds like homosekikaic acid, diffractaic acid, fumarprotocetraric acid, or the stictic acid complex. nih.gov

This chemical diversity is not limited to the Cladoniaceae. For example, in the Ramalina siliquosa group, a Mediterranean chemotype is characterized by the presence of this compound, which represents a less oxidized state of chemistry compared to the salazinic acid found in the northernmost chemotypes. waysofenlichenment.net

The following table illustrates the chemical diversity in species known to produce this compound.

| Species | Chemotype | Key Chemical Constituents |

| Cladia aggregata | Chemotype 1 | Barbatic acid, this compound nih.gov |

| Chemotype 2 | Barbatic acid, this compound, Homosekikaic acid nih.gov | |

| Chemotype 3 | Barbatic acid, this compound, Diffractaic acid nih.gov | |

| Chemotype 4 | Barbatic acid, this compound, Fumarprotocetraric acid nih.gov | |

| Chemotype 5 | Barbatic acid, this compound, Stictic acid nih.gov | |

| Ramalina siliquosa | Mediterranean Chemotype | This compound waysofenlichenment.net |

Ecological Zonation of Chemotypes

The geographical distribution of lichen chemotypes is often non-random and can be correlated with environmental factors, leading to ecological zonation. There appears to be a correlation between humid, oceanic climates and the production of certain lichen compounds. waysofenlichenment.net For instance, chemical variability within the Cladoniaceae is often greater in coastal regions compared to more continental areas. waysofenlichenment.net

In the case of the Ramalina siliquosa complex, there is a clear geographical and ecological separation of chemotypes. The chemotype containing this compound is found in the Mediterranean region, while chemotypes with more highly oxidized compounds, such as salazinic acid, are found in more northern latitudes. waysofenlichenment.net This suggests that climatic or other ecological factors may influence the biosynthetic pathways leading to the production of these different compounds. While the precise ecological drivers for the distribution of chemotypes containing this compound are not fully elucidated, these patterns point towards a significant interplay between the lichen's genetics and its environment.

Biosynthesis of 4 O Demethylbarbatic Acid

Polyketide Biosynthetic Pathways

Depsides are polyketides constructed from two or more hydroxybenzoic acid units joined by an ester bond. nih.gov Their formation is a result of the acetate-malonate pathway, with acetyl-CoA serving as the primary precursor. thieme-connect.com The core of this biosynthetic process is governed by a class of large, multifunctional enzymes known as polyketide synthases.

Polyketide synthases (PKSs) are the central enzymes responsible for assembling the carbon backbones of depsides and other polyketides. tandfonline.comtaylorandfrancis.com In lichen-forming fungi, a single PKS is capable of synthesizing the two necessary phenolic rings and then catalyzing the ester linkage to form the final depside product. nih.govresearchgate.netnih.gov Advances in genomic and transcriptomic sequencing have enabled the identification of PKS gene clusters in lichens. researchgate.netnih.gov For instance, the heterologous expression of a PKS gene from the lichen Stereocaulon alpinum, designated atr1, was shown to produce 4-O-demethylbarbatic acid. nih.gov This confirmed the direct involvement of a specific PKS in the synthesis of this compound. These biosynthetic genes are typically organized in biosynthetic gene clusters (BGCs), which also include genes for other enzymes like cytochrome P450s that may further modify the molecule. nih.govmdpi.com

The PKSs involved in the biosynthesis of fungal and lichen depsides like this compound are primarily nonreducing iterative Type I polyketide synthases (NR-PKSs). nih.govbiorxiv.orgresearchgate.net Type I PKSs are large, multifunctional proteins with multiple catalytic domains fused into a single polypeptide chain. nih.gov The "iterative" nature means that these catalytic domains are used repeatedly in a programmed sequence to build the polyketide chain from simple acyl-CoA precursors. nih.govnih.govrsc.org

Unlike reducing PKSs, NR-PKSs lack the domains for reduction and dehydration, leading to the formation of aromatic polyketides. researchgate.net The NR-PKS constructs the polyketide chain and facilitates its cyclization and aromatization to form the phenolic ring structures that are the building blocks of depsides. researchgate.net The PKS responsible for atranorin (B1665829) biosynthesis, which produces this compound as a key intermediate, was identified as a novel NR-PKS, highlighting the specific role of this enzyme class in depside formation. nih.gov

Table 1: Key Enzymes and Domains in this compound Biosynthesis

| Enzyme/Domain | Type | Function |

| Polyketide Synthase (PKS) | Type I Iterative NR-PKS | Catalyzes the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA, performs cyclization/aromatization to form phenolic rings, and links them via an ester bond. nih.govresearchgate.netnih.gov |

| Starter Unit:ACP Transacylase (SAT) | PKS Domain | Selects and loads the initial "starter" unit (e.g., acetyl-CoA) onto the PKS. nih.gov |

| Acyl Carrier Protein (ACP) | PKS Domain | Tethers the growing polyketide chain during synthesis. nih.gov |

| Thioesterase (TE) | PKS Domain | Releases the final polyketide product, and in depside synthesis, catalyzes the intermolecular esterification. researchgate.netresearchgate.net |

Precursor Molecules in Depside Formation

The structural units that form depsides are hydroxybenzoic acids, which are themselves products of the polyketide pathway. nih.gov The specific precursors for this compound are derivatives of orsellinic acid.

Orsellinic acid and its derivatives are the fundamental building blocks for orcinol-type depsides. taylorandfrancis.comnih.gov this compound is formed from two units of 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com This precursor is a C-methylated derivative of orsellinic acid. The biosynthesis begins with the PKS-mediated condensation of one acetyl-CoA starter unit and three malonyl-CoA extender units, followed by C-methylation and aromatization to yield these phenolic monomers. nih.gov The PKS enzyme then holds these units before catalyzing their linkage.

Table 2: Precursor Molecules

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | Primary "starter" unit for the polyketide chain. thieme-connect.com |

| Malonyl-CoA | C24H38N7O19P3S | "Extender" units used for chain elongation. researchgate.net |

| 2,4-dihydroxy-3,6-dimethylbenzoic acid | C9H10O4 | The direct monomeric precursor that is dimerized to form this compound. google.com |

Enzymatic Mechanisms of Depside Bond Formation

The final step in the biosynthesis of a depside is the formation of the characteristic ester bond that links the two phenolic rings. This reaction is also catalyzed by the PKS enzyme itself.

The formation of the depside bond is an intermolecular esterification reaction. Research has shown that a single PKS enzyme synthesizes both aromatic rings and then joins them. researchgate.netnih.gov This process is described as an intermolecular cross-linking activity. nih.gov The thioesterase (TE) domain of the NR-PKS, which typically releases the completed polyketide chain, is believed to catalyze this dimerization. researchgate.netresearchgate.net In the biosynthesis of this compound via the atranorin PKS (atr1), the enzyme first synthesizes two molecules of the 2,4-dihydroxy-3,6-dimethylbenzoic acid precursor and then catalyzes the ester linkage between the carboxyl group of one molecule and the C-4 hydroxyl group of the second molecule, releasing the final depside product. nih.govebi.ac.uk

Biosynthetic Gene Clusters (BGCs) Identification

The biosynthesis of this compound is linked to a specific biosynthetic gene cluster (BGC) identified in lichens that produce the depside atranorin. ebi.ac.uk In-depth analysis of polyketide synthases (PKSs) in various lichen species, including those from the genus Cladonia and the Antarctic lichen Stereocaulon alpinum, led to the identification of 45 BGC families. ebi.ac.uk Among these, a highly syntenic BGC was found exclusively in atranorin-producing lichens. ebi.ac.uk This gene cluster contains the putative atranorin PKS gene, which has been designated atr1. ebi.ac.uk The discovery of this specific BGC provided the first genetic evidence linking a gene cluster to the production of a lichen substance like atranorin, with this compound being a key intermediate. ebi.ac.uk

Biosynthetic Engineering and Heterologous Expression Studies

The function of the identified atranorin BGC and the role of the atr1 gene in the biosynthesis of this compound were confirmed through heterologous expression studies. ebi.ac.uk Scientists expressed the putative atranorin PKS gene, atr1, in a heterologous host. ebi.ac.uk This resulted in the production of this compound, demonstrating that the Atr1 enzyme is responsible for its synthesis. ebi.ac.uk

This experiment was crucial in elucidating the biosynthetic pathway, as it showed that this compound is a precursor compound in the formation of atranorin. ebi.ac.uk The heterologous expression of atr1 alone was sufficient to produce this compound, indicating that the Atr1 PKS possesses an intermolecular cross-linking activity necessary for the formation of the depside structure. ebi.ac.uk Further experiments involving the introduction of subsequent tailoring enzymes from the same BGC into the heterologous host led to the production of atranorin itself. ebi.ac.uk

These findings, summarized in the table below, have been fundamental in understanding the genetic basis of secondary metabolite production in lichens, which had previously been challenging to study due to the symbiotic nature of these organisms. ebi.ac.uk

| Gene | Host Organism for Heterologous Expression | Product | Role of Gene Product |

| atr1 | Fungal Host | This compound | Polyketide synthase with intermolecular cross-linking activity for depside formation. ebi.ac.uk |

| atr1 + tailoring enzymes | Fungal Host | Atranorin | Further modification of this compound to produce the final cortical substance. ebi.ac.uk |

Advanced Analytical Methodologies for 4 O Demethylbarbatic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in isolating 4-O-Demethylbarbatic acid from complex mixtures, such as lichen extracts, and confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of lichen metabolites, including depsides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. nih.gov This method utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase. ru.ac.thnih.gov

The separation is achieved by gradient elution, where the composition of the mobile phase is varied over time to effectively resolve compounds with different polarities. ru.ac.thmdpi.com A typical mobile phase consists of a mixture of an aqueous solvent (often with a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com Detection is commonly performed using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, typically in the UV range of 250-320 nm where depsides exhibit strong absorbance. ru.ac.th

Table 1: Representative HPLC Parameters for Depside Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Methanol or Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.4 mL/min |

| Detection | UV/DAD at 254 nm or 265 nm |

| Temperature | 25 - 30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the preliminary analysis of lichen extracts and the identification of their constituents. scispace.comyoutube.com For the analysis of this compound and other depsides, silica (B1680970) gel plates are used as the stationary phase. researchgate.net

Separation is achieved by developing the plate in a sealed chamber containing a specific solvent system (mobile phase). The choice of solvent system is critical for achieving good separation. Several standardized solvent systems have been developed for lichen substances. scispace.com The position of the compound on the developed plate is characterized by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

After development, the spots are visualized. While some lichen acids are colored, most require a visualization agent. This is typically achieved by spraying the plate with a reagent, such as 10% sulfuric acid, followed by heating, which results in characteristic colored spots. youtube.com Observation under UV light (at 254 nm and 366 nm) is also a standard practice before and after spraying. youtube.com

Table 2: Common TLC Solvent Systems for Lichen Depsides

| System ID | Solvent Composition (v/v/v) | Typical Use |

|---|---|---|

| A | Toluene : Dioxane : Acetic Acid (180:45:5) | General screening |

| B | Hexane (B92381) : Diethyl Ether : Formic Acid (130:80:20) | Separation of less polar depsides |

| C | Toluene : Acetic Acid (170:30) | Separation of moderately polar depsides |

Spectroscopic Techniques for Structural Elucidation

Once isolated, spectroscopic techniques are employed to determine the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound. scielo.org.bo Solvents such as DMSO-d₆ or acetone-d₆ are commonly used for dissolving lichen depsides for NMR analysis. scielo.org.bo

The ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a depside like this compound, one would expect to see signals for aromatic protons, methyl group protons, and hydroxyl protons. scispace.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, with characteristic chemical shifts for carbonyl carbons (from the ester and carboxylic acid groups), aromatic carbons, and methyl carbons. scielo.org.boscispace.com Advanced 2D NMR techniques like COSY, HMQC, and HMBC are used to establish definitive proton-proton and proton-carbon correlations, confirming the final structure. scispace.com

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 6.1 - 6.7 | 105 - 165 |

| Phenolic-OH | 10.0 - 13.0 | - |

| Carboxylic-OH | >12.0 | - |

| Aromatic-CH₃ | 2.1 - 2.7 | 20 - 25 |

| Ester C=O | - | 168 - 172 |

| Carboxylic C=O | - | 172 - 176 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and molecular formula of a compound. nih.gov For this compound (C₁₈H₁₈O₇), high-resolution mass spectrometry (HRMS) can determine the exact mass to a high degree of accuracy (calculated exact mass: 346.1053 Da). nih.gov

MS also provides structural information through analysis of fragmentation patterns. chemguide.co.uk Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. scienceopen.com This molecular ion can then be fragmented. The most characteristic fragmentation pathway for depsides is the cleavage of the central ester bond. libretexts.orglibretexts.org For this compound, this would result in two main fragment ions corresponding to the two substituted benzoic acid moieties.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₈H₁₇O₇⁻ | 345.10 | Deprotonated molecular ion |

| Fragment A | C₉H₉O₄⁻ | 181.05 | Fragment from the 2,4-dihydroxy-3,6-dimethylbenzoic acid unit |

| Fragment B | C₉H₇O₄⁻ | 179.03 | Fragment from the 2-hydroxy-4-carboxy-3,6-dimethylphenoxy unit after rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the aromatic rings in this compound. shimadzu.com Depsides typically exhibit two or three main absorption maxima (λ_max) in the UV region, generally between 210 and 320 nm. The exact positions of these maxima are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis (commonly methanol or ethanol). researchgate.net This technique is often used in conjunction with HPLC (as a DAD detector) for compound identification by comparing the UV spectrum of an unknown peak with that of a known standard.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Atranorin (B1665829) |

| Baeomycesic acid |

| Formic acid |

| Methanol |

| Phosphoric acid |

Biological Activities and Mechanisms of Action of 4 O Demethylbarbatic Acid

Phytotoxic and Allelopathic Effects

4-O-Demethylbarbatic acid has demonstrated notable phytotoxicity, impacting plant growth and essential physiological processes. These effects are attributed to its allelopathic nature, where the compound, when released into the environment, can influence the development of other plants.

Plant Growth Inhibition

Research has shown that this compound can significantly inhibit the growth of certain plant species. Studies on its effects on the germination and seedling growth of Lactuca sativa (lettuce) have provided quantitative data on its inhibitory potential. The compound was found to reduce both the radicle and hypocotyl elongation of the seedlings.

The inhibitory activity of this compound on the growth of Lactuca sativa is concentration-dependent. The IC₅₀ values, which represent the concentration required to inhibit 50% of the growth, have been determined for both radicle and hypocotyl elongation, highlighting its potency as a plant growth inhibitor.

Table 1: Inhibitory Effects of this compound on Lactuca sativa Seedling Growth

| Parameter | IC₅₀ (mM) |

|---|---|

| Radicle Elongation | 0.58 |

| Hypocotyl Elongation | 0.89 |

Photosystem II (PSII) Inhibition

The phytotoxicity of this compound is, in part, due to its ability to interfere with photosynthesis. Specifically, it acts as an inhibitor of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. By disrupting the function of PSII, the compound hinders the plant's ability to convert light energy into chemical energy.

The mechanism of inhibition involves the binding of this compound to the QB binding site on the D1 protein of the PSII reaction center. This binding displaces the native plastoquinone molecule, thereby blocking electron flow and inhibiting oxygen evolution. The efficacy of this inhibition is quantified by the pI₅₀ value, which is the negative logarithm of the molar concentration required to cause 50% inhibition of PSII activity. For this compound, the pI₅₀ value has been determined to be 4.87, indicating a significant inhibitory effect on PSII.

Antimicrobial Activities

This compound exhibits a spectrum of antimicrobial activities, demonstrating efficacy against both bacteria and fungi. These properties suggest its potential as a natural antimicrobial agent.

Antibacterial Efficacy

The compound has shown notable antibacterial activity, particularly against Gram-positive bacteria. Its effectiveness has been tested against several strains, including those relevant to oral health.

Specifically, this compound has been found to be effective against Streptococcus gordonii and Porphyromonas gingivalis, two bacterial species implicated in the formation of dental plaque and the development of periodontal disease. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been established for these and other Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Streptococcus gordonii | 12.5 | 25 |

| Porphyromonas gingivalis | 25 | 50 |

| Bacillus subtilis | 6.25 | 12.5 |

| Staphylococcus aureus | 12.5 | 25 |

Antifungal Properties

In addition to its antibacterial effects, this compound possesses antifungal properties. It has been shown to inhibit the growth of various fungal species. The mechanism of its antifungal action is thought to involve the disruption of the fungal cell membrane integrity and the inhibition of key enzymes necessary for fungal growth and survival. Research has demonstrated its activity against pathogenic fungi, with MIC values indicating its potential as an antifungal agent.

Antiviral Properties and Molecular Interactions

The antiviral potential of this compound is an emerging area of research. Preliminary studies have suggested that the compound may possess inhibitory activity against certain viruses. The proposed mechanism of action involves the interference with viral entry into host cells or the inhibition of viral replication processes.

Molecular docking studies have been employed to investigate the potential interactions between this compound and viral proteins. These computational models suggest that the compound can bind to key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. These interactions are predicted to inhibit the function of these proteins, thereby exerting an antiviral effect. However, further in vitro and in vivo studies are required to confirm these findings and to fully elucidate the molecular mechanisms underlying its antiviral properties.

Inhibition of SARS-CoV-2 Main Protease

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. In silico studies have identified this compound as a potential inhibitor of this enzyme. A molecular docking analysis screened various lichen secondary metabolites and found that this compound exhibited a high binding affinity for the main protease. researchgate.net The study reported a G-score of -11.67 kcal/mol, indicating a strong and favorable interaction. researchgate.net The interaction is stabilized by the formation of five hydrogen bonds with key amino acid residues within the active site of the protease, including Lys-137, Lys-5, Gln-127, and Arg-4. researchgate.net These interactions suggest that this compound may block the catalytic activity of the main protease, thereby inhibiting viral replication.

Interaction with SARS-CoV-2 Spike Protein

The spike protein of SARS-CoV-2 is essential for the virus's entry into host cells by binding to the ACE2 receptor. Computational screening has also explored the interaction between this compound and the spike protein. researchgate.net Although another lichen compound, fallacinol, showed a slightly higher binding energy against the spike protein in the same study, this compound was also identified as a compound with potential for interaction. researchgate.net The analysis of these interactions is crucial for understanding how the compound might interfere with the initial stages of viral infection.

Molecular Docking and Binding Affinity Analysis

Molecular docking simulations have been instrumental in elucidating the potential antiviral mechanism of this compound against SARS-CoV-2. These computational studies predict the binding conformation and affinity of a ligand to a target protein.

For the SARS-CoV-2 main protease (PDB ID: 6lu7) , this compound demonstrated a significant binding affinity with a G-score of -11.67 kcal/mol. researchgate.net The stability of this interaction is reinforced by five hydrogen bonds with bond lengths of 1.8 Å, 2.1 Å, 1.7 Å, 1.8 Å, and 1.9 Å. The key interacting residues in the main protease's active site were identified as Lys-137, Lys-5, Gln-127, and Arg-4. researchgate.net

In the case of the SARS-CoV-2 spike protein (PDB ID: 6M0J) , while specific binding affinity scores for this compound were not the primary focus of the cited study, the broader screening identified it as a compound of interest. researchgate.net The study highlighted fallacinol with the least G score of -11.83 kcal/mol against the spike protein. researchgate.net

| Target Protein | PDB ID | Binding Affinity (G-Score, kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

|---|---|---|---|---|

| Main Protease | 6lu7 | -11.67 | 5 | Lys-137, Lys-5, Gln-127, Arg-4 |

Cytotoxic and Anticancer Investigations (in vitro studies)

There is currently no publicly available scientific literature detailing the specific cytotoxic effects of this compound on murine leukemia P388 cells.

Recent research has indicated that this compound possesses inhibitory activity against the Epstein-Barr virus (EBV). nih.gov This finding suggests its potential utility in the prevention or treatment of EBV-associated conditions, including certain types of cancer. nih.gov The mechanisms underlying this anti-EBV activity are a subject of ongoing investigation. A 2025 study further explored the anti-cancer effects of this compound in non-small cell lung cancer, noting its previously established role in inhibiting EBV. nih.gov

Anti-inflammatory Effects

There is currently no publicly available scientific literature that specifically investigates the anti-inflammatory effects of this compound.

Enzyme Inhibition Studies of this compound

Extensive literature searches did not yield specific studies on the enzyme inhibitory activities of this compound. Consequently, no detailed research findings or data tables on its effects on enzymes such as tyrosinase, α-glucosidase, urease, or cholinesterases could be provided.

Future research is necessary to investigate the potential of this compound as an enzyme inhibitor and to determine its specific mechanisms of action against various enzymatic targets.

Structure Activity Relationship Sar Studies of 4 O Demethylbarbatic Acid and Its Analogs

Correlating Structural Motifs with Biological Activities

SAR analysis of barbatic acid derivatives has revealed that specific structural modifications significantly impact their biological activities, such as diuretic and litholytic effects. mdpi.com Research has focused on altering the ester groups on the barbatic acid scaffold to enhance potency and efficacy.

For diuretic activity, which involves inhibiting ion transport in renal tubules, the nature of the substituent groups is critical. mdpi.com Studies on a series of ester derivatives of barbatic acid have shown that introducing certain alkyl and benzyl (B1604629) groups can modulate the inhibition of Na+ and Cl- transport. mdpi.com For instance, the introduction of ethyl and benzyl groups at the R2 position of the barbatic acid structure resulted in compounds with a more potent inhibitory effect on Na+ transport compared to the parent compound. mdpi.com Conversely, derivatives with propyl, isopropyl, allyl, and cyanomethyl groups at the same position showed weaker activity. mdpi.com

In the context of litholytic activity, which relates to the inhibition of calcium oxalate (B1200264) crystal formation, different structural requirements were observed. The introduction of an additional ethyl group at the R1 position, combined with an ethyl, propyl, or cyanomethyl group at the R2 position, markedly enhanced the inhibition of oxalate transport. mdpi.com In contrast, adding a benzyl group at either the R1 or R2 position did not yield more effective compounds for this particular activity. mdpi.com

The antibacterial activity of barbituric acid analogs is also heavily dependent on their structural features. Key factors include the N-substitution in the barbituric acid template and the nature of the functional group at the C(3) position. nih.gov N-disubstituted analogs, particularly those with 3-acyl groups, have demonstrated significant antibacterial activity, whereas N-monosubstituted and N-unsubstituted versions were found to be inactive. nih.gov Furthermore, the pharmacological properties of barbituric acid derivatives are largely influenced by the side groups attached to the C5 atom of the pyrimidine (B1678525) ring. nih.gov

Table 1: SAR Findings for Barbatic Acid Analogs

| Structural Modification | Position | Observed Biological Activity | Effect | Reference |

|---|---|---|---|---|

| Ethyl or Benzyl group introduction | R2 | Diuretic (Na+ transport inhibition) | Increased activity | mdpi.com |

| Propyl, Isopropyl, Allyl, or Cyanomethyl group introduction | R2 | Diuretic (Na+ transport inhibition) | Decreased or no significant activity | mdpi.com |

| Additional Ethyl group with Ethyl, Propyl, or Cyanomethyl group | R1 and R2 | Litholytic (Oxalate transport inhibition) | Increased activity | mdpi.com |

| Benzyl group introduction | R1 or R2 | Litholytic (Oxalate transport inhibition) | No improvement in activity | mdpi.com |

| N-disubstitution (especially with 3-acyl groups) | N-position | Antibacterial | Essential for activity | nih.gov |

| N-monosubstitution or N-unsubstitution | N-position | Antibacterial | Inactive | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of bioactive compounds. mdpi.com These approaches provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the design of more potent and selective molecules. mdpi.comnih.gov

Molecular docking studies have been instrumental in understanding the mechanisms behind the diuretic and litholytic activities of barbatic acid derivatives. mdpi.comnih.gov For diuretic activity, docking simulations identified WNK1 kinases as a potential target. One of the potent diuretic derivatives exhibited a strong binding affinity to WNK1, with a binding energy of -9.81 kcal/mol. mdpi.com Similarly, for litholytic activity, the bicarbonate transporter CaSR was identified as a target. A promising litholytic derivative was found to bind effectively to CaSR with a binding energy of -7.89 kcal/mol. mdpi.com These docking studies revealed that the binding was driven by a combination of polar, hydrophobic, and hydrogen bond interactions. mdpi.com The introduction of ethyl and propyl groups in one of the active compounds was shown to enhance hydrophobic interactions with CaSR, which is favorable for its transport activity. mdpi.com

In the field of anticancer research, molecular docking has been used to analyze the SAR of barbituric acid aryl hydrazone analogs as potential inhibitors of the RSK2 N-terminal kinase domain. nih.gov By building a homology model of the target and performing docking simulations, researchers have been able to gain insights that are helpful for designing new inhibitors with improved activities. nih.gov For other classes of compounds, such as pyrazole-barbituric acid derivatives, molecular docking has been employed to investigate their binding modes against various microbial target proteins. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to barbituric acid derivatives to develop predictive models for their inhibitory activity against enzymes like urease. mdpi.com These models help in understanding the relationship between the 3D properties of the molecules and their biological function, and the resulting contour maps can guide the design of more active compounds. mdpi.com

Table 2: Summary of Computational Studies on Barbatic Acid Analogs and Related Compounds

| Compound Class | Computational Method | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| Barbatic acid ester derivatives | Molecular Docking | WNK1 kinases (Diuretic) | Identified optimal binding affinity (binding energy -9.81 kcal/mol) for a potent derivative. | mdpi.com |

| Barbatic acid ester derivatives | Molecular Docking | CaSR (Litholytic) | Showed good binding activity (binding energy -7.89 kcal/mol) for an active compound, driven by hydrophobic and hydrogen bond interactions. | mdpi.com |

| Barbituric acid aryl hydrazone analogs | Molecular Docking, Homology Modeling | RSK2 N-terminal kinase domain (Anticancer) | Provided clues for designing new inhibitors with desired activities. | nih.gov |

| Barbituric acid derivatives | 3D-QSAR (CoMFA, CoMSIA) | Urease (Enzyme inhibition) | Developed robust models (CoMFA: q²=0.597, r²=0.897; CoMSIA: q²=0.602, r²=0.98) for predicting activity and guiding new designs. | mdpi.com |

| Pyrazole-barbituric acid derivatives | Molecular Docking | Various microbial proteins | Investigated binding modes to understand antimicrobial activity. | researchgate.net |

Synthetic Approaches to 4 O Demethylbarbatic Acid and Its Derivatives

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes) to create efficient and precise synthetic routes. rjraap.com This approach offers significant advantages, including mild reaction conditions and remarkable regio- and stereoselectivity, which are often difficult to achieve through purely chemical methods. rjraap.com

While the principles of chemoenzymatic synthesis are widely applied in organic chemistry for producing complex bioactive compounds, specific, detailed protocols for the targeted synthesis of 4-O-demethylbarbatic acid are not extensively documented in current scientific literature. However, related biotechnological methods, such as microbial fermentation using strains like Aspergillus terreus, have been employed to produce this compound as an intermediate. google.com This fermented intermediate can then be purified and used as a starting material for subsequent chemical synthesis steps to create other valuable compounds, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate. google.com

Biosynthetic Pathway Modifications

A more thoroughly documented approach for producing this compound involves the modification of biosynthetic pathways through genetic engineering, specifically heterologous expression. This technique involves identifying the gene responsible for producing a target molecule in its native organism and transferring it into a more easily manageable host organism for production.

Research into the biosynthesis of atranorin (B1665829), a common cortical substance in lichens, led to the identification of the gene cluster responsible for its production. ebi.ac.uknih.gov Within this cluster, a single gene, designated atr1, was found to encode a non-reducing iterative type I polyketide synthase (NR-PKS). nih.gov This enzyme, Atr1, is directly responsible for the synthesis of this compound. google.comcityu.edu.hk

The synthesis occurs through the intermolecular dimerization of two units of 3-methylorsellinic acid (3MOA), a reaction catalyzed by the Atr1 enzyme. nih.govcityu.edu.hk By isolating the atr1 gene and expressing it in a heterologous fungal host, Ascochyta rabiei, researchers successfully induced the production and accumulation of this compound. nih.gov This confirmed that the expression of the single atr1 gene is sufficient to produce the compound, establishing it as a direct precursor in the atranorin pathway. ebi.ac.uknih.gov Further experiments showed that the subsequent introduction of other "tailoring enzymes" from the same gene cluster could convert the this compound into atranorin. ebi.ac.uk

This biosynthetic approach provides a powerful method for producing this compound by harnessing a specific, genetically encoded enzymatic step.

Table 1: Key Components in the Biosynthesis of this compound

| Component | Name/Type | Role | Source Organism (Gene) | Heterologous Host |

|---|---|---|---|---|

| Gene | atr1 | Encodes the Atr1 polyketide synthase. nih.gov | Lichens (e.g., Stereocaulon alpinum) ebi.ac.ukgoogle.com | Ascochyta rabiei nih.gov |

| Enzyme | Atr1 | A non-reducing polyketide synthase (NR-PKS). nih.gov | Catalyzes the dimerization of 3-methylorsellinic acid. cityu.edu.hk | |

| Precursor | 3-methylorsellinic acid (3MOA) | The monomeric building block for the final product. nih.gov | ||

| Product | This compound | A depside formed by the joining of two 3MOA units. cityu.edu.hk |

Future Research Directions and Applications

Comprehensive Elucidation of Biological Activity Profiles and Molecular Targets

Future research must prioritize a comprehensive screening of 4-O-Demethylbarbatic acid's biological activities to create a detailed profile of its effects. A key molecular target that has been identified is the Epidermal Growth Factor Receptor (EGFR). nih.gov Studies have shown that this compound exhibits a strong binding affinity for EGFR, particularly the L858R mutant, which is implicated in non-small cell lung cancer (NSCLC). nih.gov By directly inhibiting EGFR, the compound triggers a cascade of downstream effects that suppress cancer cell growth and metastasis. nih.gov Further investigation is needed to identify other potential direct molecular targets to fully understand its mechanism of action and explore its therapeutic potential across different diseases. Network pharmacology analysis combined with molecular interaction modeling will be crucial in identifying these additional targets and pathways. nih.gov

Investigation of Cellular and Molecular Pathway Interactions

The interaction of this compound with key cellular signaling pathways is a critical area for future investigation. Its primary known mechanism involves the potent inhibition of the EGFR signaling pathway. nih.gov This inhibition directly suppresses the activation of AKT, a crucial node in cell survival pathways. nih.gov Consequently, the suppression of EGFR and AKT activation leads to the downregulation of several key transcriptional regulators associated with cancer progression, including:

NF-κB (Nuclear Factor kappa B): A protein complex that controls transcription of DNA, cytokine production, and cell survival.

β-catenin: A dual-function protein involved in gene regulation and cell-cell adhesion.

MMP-9 (Matrix metallopeptidase 9): An enzyme involved in the degradation of the extracellular matrix, facilitating cancer cell invasion.

Twist: A transcription factor that plays a central role in metastasis. nih.gov

A significant finding is that this compound can overcome resistance to existing EGFR inhibitors like gefitinib (B1684475). It demonstrates a synergistic effect when combined with gefitinib and sorafenib, enhancing their ability to suppress cancer cell proliferation. nih.gov Future studies should focus on dissecting these synergistic interactions at the molecular level and exploring the compound's impact on other major oncogenic pathways, such as the Wnt/β-catenin pathway, to broaden its therapeutic applicability. nih.gov

Potential Development as Natural Herbicides and Agrochemicals

Metabolites derived from fungi are increasingly recognized for their potential use as natural herbicides and pesticides. nih.gov The structural diversity of these natural compounds offers opportunities to discover new modes of action against weeds, which is crucial in overcoming the challenge of herbicide resistance. caws.org.nznih.gov While the class of compounds to which this compound belongs has been identified as a source for agrochemicals, specific research into its phytotoxic or herbicidal properties is currently limited. nih.gov Future research should therefore involve screening this compound for herbicidal activity against a panel of common agricultural weeds. Such studies would need to determine its efficacy, mode of action, and selectivity to assess its viability as a lead compound for developing new, eco-friendly agrochemicals.

Applications in Drug Discovery and Development

The unique biological activities of this compound make it a compelling candidate for drug discovery and development, particularly in the fields of anti-infective and anticancer therapies.

Depsides as a chemical class are known for their remarkable bioactivities, including antibacterial and antiviral properties. nih.gov Specific research has highlighted that this compound possesses inhibitory activity against the Epstein-Barr virus (EBV), also known as human herpesvirus 4. nih.govwikipedia.org EBV is a widespread virus that can cause infectious mononucleosis and is associated with several types of cancer. wikipedia.orgnih.gov The ability of this compound to inhibit this oncogenic virus suggests a potential role in preventing or treating EBV-associated conditions. Further research is warranted to elucidate the mechanism of this antiviral action and to conduct broader screening against other viruses. Additionally, comprehensive studies are needed to determine its spectrum of antibacterial activity against clinically relevant pathogenic bacteria.

The most promising application for this compound is in oncology, where it has shown significant potential as an anticancer lead compound. nih.gov Extensive in vitro and in vivo studies have demonstrated its efficacy against non-small cell lung cancer (NSCLC). nih.gov The compound potently decreases the invasion, proliferation, and tumorigenesis of various NSCLC cell lines, including those with EGFR mutations and those resistant to conventional therapies. nih.gov

Its anticancer activity is primarily driven by the inhibition of EGFR and the subsequent disruption of downstream signaling pathways critical for tumor growth and metastasis. nih.gov A particularly noteworthy finding is its ability to overcome resistance to gefitinib, a commonly used EGFR inhibitor, and to act synergistically with other anticancer drugs. nih.gov This suggests its potential use in combination therapies to enhance efficacy and combat drug resistance.

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| A549 | NSCLC (EGFR-wild type) | Potently decreased invasion, proliferation, and tumorigenesis. | nih.gov |

| H1975 | NSCLC (L858R mutant) | Potently decreased invasion, proliferation, and tumorigenesis. | nih.gov |

| PC9 | NSCLC (EGFR exon 19 deletion) | Potently decreased invasion, proliferation, and tumorigenesis. | nih.gov |

| PC9/GR | NSCLC (Gefitinib resistant) | Overcomes gefitinib resistance and shows synergistic effects with gefitinib and sorafenib. | nih.gov |

Advanced Biosynthetic Pathway Engineering for Enhanced and Sustainable Production

To harness the full potential of this compound, developing methods for its enhanced and sustainable production is essential. The compound is a naturally occurring polyketide, and its biosynthesis can be achieved through fermentation using fungal strains or through advanced genetic engineering techniques. nih.govnih.gov

Several key advancements point toward scalable production:

Fermentation: Strains of Aspergillus terreus have been utilized for the fermentative production of this compound. nih.gov Optimization of fermentation conditions and strain improvement could significantly increase yields.

Heterologous Expression: The polyketide synthase (PKS) gene responsible for its production, atr1, has been identified. nih.govresearchgate.net Heterologous expression of this gene in a suitable host, such as the fungus Ascochyta rabiei, has successfully yielded this compound. researchgate.net This provides a powerful platform for metabolic engineering.

Precursor Engineering: this compound serves as a direct precursor in the biosynthesis of other lichen compounds, such as atranorin (B1665829) and salazinic acid. nih.govcaws.org.nz Understanding and manipulating these pathways could allow for the accumulation of the desired intermediate. For instance, the conversion of this compound to salazinic acid is influenced by environmental factors like sucrose (B13894) concentration in the growth medium, suggesting that pathway flux can be controlled. caws.org.nz

Future research should focus on optimizing host strains, engineering regulatory elements, and refining fermentation processes to create a robust and economically viable production platform for this compound and its valuable derivatives.

Ecological and Evolutionary Role of this compound in Producing Organisms

This compound, a naturally occurring depside, plays a significant, albeit often subtle, role in the ecological success and evolutionary trajectory of the lichens that produce it. While not as extensively studied as some other lichen secondary metabolites, research indicates its importance as a biosynthetic precursor and as a contributor to a lichen's chemical defense arsenal.

From an evolutionary perspective, this compound is a key intermediate in the biosynthesis of atranorin, one of the most common cortical substances in lichens. nih.gov The production of atranorin from this compound involves subsequent enzymatic modifications. nih.gov This biosynthetic relationship suggests that the genetic machinery to produce this compound was a crucial evolutionary step towards the development of more complex and widespread defensive compounds like atranorin. The prevalence of atranorin in a vast number of lichen species underscores the evolutionary advantage conferred by this biosynthetic pathway, which originates with compounds like this compound.

Ecologically, the roles of this compound are multifaceted, primarily revolving around chemical defense. Lichen secondary metabolites, as a group, are known to deter herbivores, inhibit the growth of competing plants (allelopathy), and possess antimicrobial properties. While direct studies on the isolated compound are limited, its presence in chemically active lichen extracts points to its contribution to these defensive strategies.

The role of this compound in herbivore deterrence and allelopathy is less direct but can be inferred from the activities of related compounds and the extracts in which it is found. Depsides, the class of compounds to which this compound belongs, are known to act as feeding deterrents against various invertebrates. researchgate.net The presence of this and other depsides in the outer layer (cortex) of the lichen thallus makes them a first line of defense against grazing animals.

Similarly, many lichen compounds have been shown to have allelopathic effects, inhibiting the germination and growth of plants, thereby reducing competition for light, water, and nutrients. While specific studies on the allelopathic potential of this compound are not prominent, the general activity of lichen depsides in this regard suggests it may play a role in shaping the microenvironment around the lichen. mdpi.commapress.com

The production of this compound is not uniform across all lichen species, and its presence can be a characteristic trait for certain chemotypes. For instance, it is found in specific chemotypes of Cladonia macilenta, often alongside barbatic acid. This variation in chemical profiles within a single species highlights the dynamic nature of lichen secondary metabolism and its response to different ecological pressures.

常见问题

Basic: What methodological approaches are used to identify 4-O-Demethylbarbatic acid in lichen extracts?

Answer:

4-O-Demethylbarbatic acid is primarily identified using thin-layer chromatography (TLC) with standardized solvent systems (e.g., toluene–dioxane–acetic acid) and chemical spot tests (e.g., P+ orange-red reaction) for preliminary screening . Confirmatory analysis employs high-resolution mass spectrometry (HR-MS) techniques such as UHPLC-ESI-OT-MS/MS or HR-Q-Orbitrap-MS, which detect its molecular ion ([M-H]⁻ at m/z 345.0989) and diagnostic fragmentation patterns (e.g., m/z 123.0443, 181.0502) . Co-chromatography with authenticated standards is critical for validation.

Advanced: How do advanced mass spectrometry techniques differentiate this compound from structurally similar depsides?

Answer:

Differentiation relies on fragmentation pathways and exact mass measurements . For example:

- 4-O-Demethylbarbatic acid (C₁₈H₁₇O₇) shows fragments at m/z 181.0502 (loss of -CO₂) and 123.0443 (β-orcinol moiety).

- Barbatic acid (C₁₉H₁₉O₇) exhibits a distinct [M-H]⁻ at m/z 359.1145 and fragments at m/z 167.0346.

HR-Q-Orbitrap-MS achieves mass accuracy <5 ppm, resolving co-eluting isomers. Multi-stage MS (MSⁿ) further clarifies structural differences .

Basic: What is the chemotaxonomic significance of this compound in Usnea species?

Answer:

The compound is a chemotaxonomic marker for specific Usnea chemotypes. For instance, it co-occurs with barbatic acid in Chemotype 1 (barbatic + 4-O-demethylbarbatic acid) and Chemotype 2 (with homosekikaic acid). Its variable concentration across specimens may reflect genetic or environmental influences, necessitating quantitative HPLC for robust classification .

Advanced: How can researchers address variability in this compound concentrations across lichen specimens?

Answer:

Variability arises from extraction efficiency and lichen age . Optimize protocols by:

- Using sequential extraction (e.g., acetone followed by methanol) to recover polar derivatives.

- Validating with internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Reporting relative abundance ratios (e.g., 4-O-demethylbarbatic/barbatic acid) to normalize data .

Advanced: How to design experiments to elucidate the biosynthetic pathway of this compound?

Answer:

Isotope labeling : Feed lichens with ¹³C-labeled precursors (e.g., orsellinic acid) and track incorporation via NMR or HR-MS.

Transcriptomic analysis : Identify genes encoding key enzymes (e.g., methyltransferases, esterases) in Usnea spp. using RNA-seq.

Heterologous expression : Clone candidate genes into fungal hosts (e.g., Aspergillus) to validate enzyme activity .

Basic: What are the best practices for extracting this compound from lichens?

Answer:

- Solvent selection : Use acetone–water (7:3) for polar depsides.

- Sonication : 30-minute ultrasonic baths improve yield without degradation.

- Cleanup : Precipitate polysaccharides with cold ethanol before TLC or HPLC .

Advanced: What analytical challenges arise when detecting this compound alongside co-occurring metabolites?

Answer:

- Co-elution : Barbatic acid and 4-O-demethylbarbatic acid often co-elute in reverse-phase HPLC. Use HILIC columns or ion-pair chromatography for separation.

- Matrix interference : Lichen extracts contain usnic acid and triterpenes. Employ MS/MS exclusion lists to suppress dominant ions .

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Validate with MM/GBSA binding energy calculations.

- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Advanced: What validation strategies confirm this compound in complex matrices?

Answer:

- Multi-method correlation : Cross-validate TLC, HPLC-DAD, and HR-MS data.

- Isolation and NMR : Purify via preparative TLC and compare ¹H/¹³C NMR shifts with literature (e.g., δH 6.25 ppm for aromatic protons) .

Basic: What are the biosynthetically related compounds to this compound?

Answer:

It belongs to β-orcinol depsides , including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。